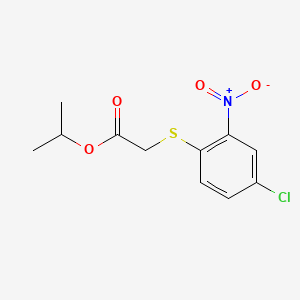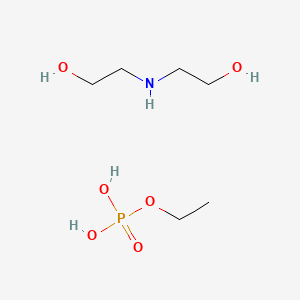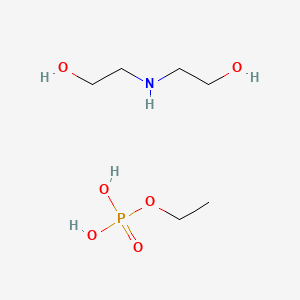
Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate is a synthetic organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its stability and intense coloration.
Méthodes De Préparation
The synthesis of Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-diaminophenylamine in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4-amino-5-nitrobenzenesulfonic acid under alkaline conditions to yield the final azo dye. Industrial production methods often involve large-scale batch or continuous processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo group, breaking it down into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups. Common reagents used in these reactions include sodium dithionite for reduction and various oxidizing agents like potassium permanganate for oxidation.
Applications De Recherche Scientifique
Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate has several scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure under different pH conditions, leading to color changes. This property is utilized in various applications, such as pH indicators and dyes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its azo and sulfonate groups .
Comparaison Avec Des Composés Similaires
Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct color properties and stability. Similar compounds include:
Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate: Another azo dye with similar applications but different color properties.
Disodium 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: Known for its use in textile dyeing with different shade properties.
Disodium 4-amino-3,6-bis[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate: Used in similar applications but with variations in stability and color intensity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
94236-85-8 |
|---|---|
Formule moléculaire |
C18H15N6NaO5S |
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
sodium;2-[4-[(2,4-diaminophenyl)diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C18H16N6O5S.Na/c19-11-1-7-16(15(20)9-11)23-22-13-4-2-12(3-5-13)21-17-8-6-14(24(25)26)10-18(17)30(27,28)29;/h1-10,21H,19-20H2,(H,27,28,29);/q;+1/p-1 |
Clé InChI |
DXNMFOPLDOLPJP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)N)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



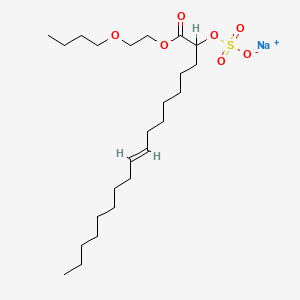

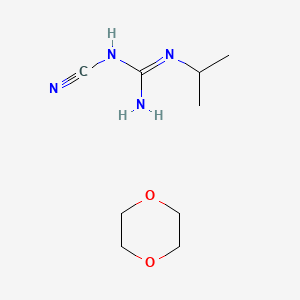
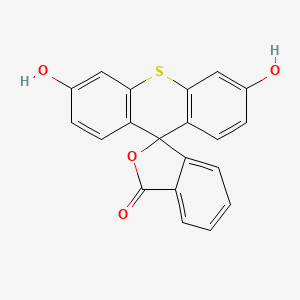
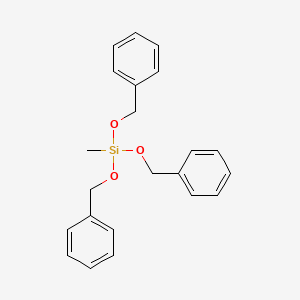
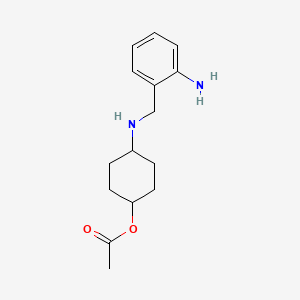


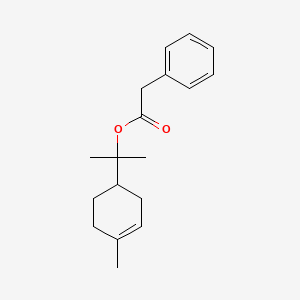
![(1S,2R,5R,7R,8R,9R,11R,13R,14R)-2-ethyl-8-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12672923.png)
